molecular formula C14H23N B10792249 2-(4-Hexylphenyl)ethanamine

2-(4-Hexylphenyl)ethanamine

Cat. No.: B10792249
M. Wt: 205.34 g/mol
InChI Key: GPEIEKRQHRLDTB-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)ethanamine is an organic compound that belongs to the class of amines It consists of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ammonia in the presence of a reducing agent. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .

Another method involves the reductive amination of 4-hexylacetophenone with ammonia and a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with supported metal catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted amines, amides

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Hexylphenyl)ethanamine can be compared with other similar compounds, such as:

    Phenethylamine: A simple amine with a phenyl ring and an ethylamine group.

    4-Hexylbenzylamine: Similar to this compound but with a benzylamine group instead of an ethanamine group.

    4-Hexylaniline: Aniline derivative with a hexyl group attached to the phenyl ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-(4-hexylphenyl)ethanamine

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10H,2-6,11-12,15H2,1H3

InChI Key

GPEIEKRQHRLDTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCN

Origin of Product

United States

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